molecular formula C9H9NO B1227982 3,4-Dimethylphenyl isocyanate CAS No. 51163-27-0

3,4-Dimethylphenyl isocyanate

Cat. No.: B1227982
CAS No.: 51163-27-0
M. Wt: 147.17 g/mol
InChI Key: AYCDBMRVKSXYKW-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl isocyanate is an organic compound with the molecular formula C₉H₉NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions. This compound is used in various chemical reactions and industrial applications due to its reactive isocyanate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3,4-dimethylaniline with phosgene. The reaction typically takes place in a solvent such as 1,2-dichloroethane at reflux temperature. The reaction proceeds as follows:

3,4-Dimethylaniline+Phosgene3,4-Dimethylphenyl isocyanate+Hydrogen chloride\text{3,4-Dimethylaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 3,4-Dimethylaniline+Phosgene→3,4-Dimethylphenyl isocyanate+Hydrogen chloride

The reaction conditions include maintaining the molar ratio of 3,4-dimethylaniline to phosgene between 2.0 to 2.4, and the reaction time ranges from 3 to 6 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of solid phosgene to replace traditional phosgene or diphosgene. This method is advantageous due to its simplicity, safety, high yield, and low production cost .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dimethylphenyl isocyanate has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylphenyl isocyanate is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. The presence of methyl groups at the 3 and 4 positions can also affect the compound’s physical properties and its interactions with other molecules .

Properties

IUPAC Name

4-isocyanato-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCDBMRVKSXYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402752
Record name 4-isocyanato-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51163-27-0
Record name 3,4-Dimethylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51163-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-isocyanato-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethylphenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dimethylphenyl isocyanate
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3,4-Dimethylphenyl isocyanate
Reactant of Route 3
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3,4-Dimethylphenyl isocyanate
Reactant of Route 4
3,4-Dimethylphenyl isocyanate
Reactant of Route 5
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3,4-Dimethylphenyl isocyanate
Reactant of Route 6
Reactant of Route 6
3,4-Dimethylphenyl isocyanate
Customer
Q & A

Q1: What makes 3,4-dimethylphenyl isocyanate suitable for asymmetric polymerization with chiral anionic initiators?

A1: While the provided research paper [] does not directly delve into the specific reasons behind selecting this compound, it does highlight that this monomer, unlike its isomer 2,6-dimethylphenyl isocyanate, successfully undergoes polymerization under the experimental conditions. This suggests that the position of the methyl groups on the aromatic ring significantly influences the reactivity of the isocyanate group. The successful polymerization suggests that the steric hindrance imposed by the methyl groups in the 3 and 4 positions does not prevent the reaction with the chiral anionic initiators. The resulting polymer, like those derived from other successful monomers in the study, exhibited optical activity. This is attributed to the helical conformation of the polymer chain, induced by the chiral initiator residue attached to its α-end [].

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